

# Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications

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## Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

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Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a highly water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research. Its exceptional photophysical properties, including bright fluorescence and high photostability, make it a versatile probe for a wide range of applications, from cellular imaging to in vivo studies. This technical guide provides an in-depth overview of Sulfo-Cy5.5 carboxylic acid, its applications, and detailed protocols for its use in research.

## Core Properties and Advantages

Sulfo-Cy5.5 is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The presence of four sulfonate (sulfo) groups imparts high hydrophilicity to the molecule, allowing for its direct use in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.<sup>[1]</sup> This high water solubility also minimizes the tendency of the dye to aggregate, a common issue with more hydrophobic fluorophores that can lead to fluorescence quenching.

The key advantages of using Sulfo-Cy5.5 in research include:

- **Far-Red to Near-Infrared (NIR) Emission:** Its emission maximum in the far-red region of the spectrum (~694 nm) is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a higher signal-to-noise ratio.<sup>[2]</sup>

- **High Molar Extinction Coefficient and Quantum Yield:** Sulfo-Cy5.5 exhibits a high molar extinction coefficient and a good quantum yield, resulting in bright fluorescent signals that are easily detectable.[3][4]
- **Excellent Photostability:** This dye is more resistant to photobleaching compared to many other fluorophores, enabling longer exposure times during fluorescence microscopy and time-lapse imaging.[2]
- **pH Insensitivity:** The fluorescence of Sulfo-Cy5.5 is stable over a wide pH range, making it suitable for a variety of biological assays under different conditions.

## Quantitative Data Summary

The photophysical properties of Sulfo-Cyanine5.5 are summarized in the table below. These characteristics make it an excellent choice for sensitive and robust fluorescence-based experiments.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~675 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~694 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	~211,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Fluorescence Quantum Yield ( $\Phi$ )	~0.21	[3][4]
Molecular Weight	~1020.33 g/mol	
Solubility	High in water and polar solvents	[1]

## Applications in Research

The primary application of **Sulfo-Cyanine5.5 carboxylic acid** is as a fluorescent label for biomolecules. While the carboxylic acid itself is not reactive towards common functional groups on proteins and nucleic acids, it can be readily activated to form an amine-reactive ester. This allows for the covalent labeling of a wide range of biological targets.

Key research applications include:

- **Fluorescence Microscopy:** Labeled antibodies, proteins, or other molecules can be used to visualize specific cellular structures and processes with high contrast.[\[2\]](#)
- **Flow Cytometry:** The distinct and bright signal of Sulfo-Cy5.5 is ideal for identifying and sorting cell populations based on the expression of specific markers.[\[2\]](#)
- **In Vivo Imaging:** The far-red emission of Sulfo-Cy5.5 allows for deep tissue imaging with minimal background interference, making it a powerful tool for preclinical studies in animal models, such as tracking labeled cells or antibodies to tumor sites.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- **Bioconjugation and Molecular Probes:** Once conjugated to a biomolecule, Sulfo-Cy5.5 serves as a sensitive reporter for various bioanalytical assays, including immunoassays and nucleic acid hybridization.[\[2\]](#)

## Experimental Protocols

### Activation of Sulfo-Cyanine5.5 Carboxylic Acid for Bioconjugation

To conjugate **Sulfo-Cyanine5.5 carboxylic acid** to primary amines on biomolecules such as proteins or antibodies, the carboxylic acid group must first be activated. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[\[7\]](#)[\[8\]](#) This two-step process forms a semi-stable Sulfo-NHS ester that is highly reactive towards primary amines.

Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Biomolecule to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification column (e.g., Sephadex G-25)

Protocol:

- Dissolve Sulfo-Cy5.5 Carboxylic Acid: Prepare a stock solution of Sulfo-Cy5.5 carboxylic acid in DMSO or an aqueous buffer.
- Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activation Reaction:
  - In a microcentrifuge tube, mix the Sulfo-Cy5.5 carboxylic acid solution with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:5:10 (dye:EDC:Sulfo-NHS).
  - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[\[7\]](#)
- Conjugation to Biomolecule:
  - Add the activated Sulfo-Cy5.5 Sulfo-NHS ester solution to the biomolecule solution. The pH of the biomolecule solution should be between 7.2 and 8.5 for efficient conjugation to primary amines.
  - Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
- Purification: Remove unconjugated dye and byproducts from the labeled biomolecule using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Workflow for the activation and conjugation of **Sulfo-Cyanine5.5 carboxylic acid**.

## In Vivo Imaging of Tumor-Targeting Antibodies

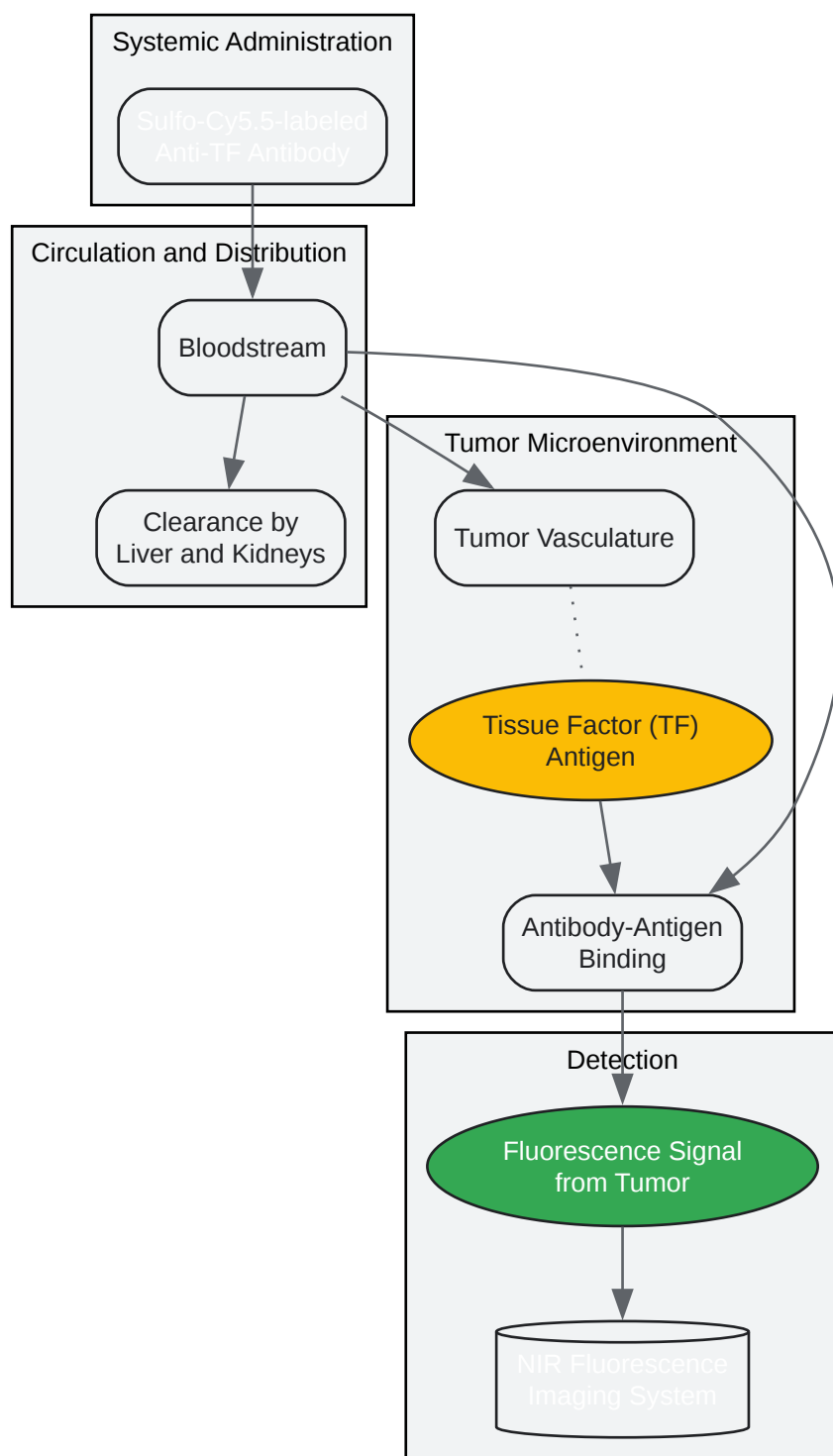
A significant application of Sulfo-Cy5.5 is in preclinical cancer research, where it is used to label antibodies that target tumor-specific antigens.[9] This allows for the non-invasive visualization of tumor localization and growth, as well as the assessment of therapeutic efficacy.

### Example: Imaging of Tissue Factor (TF) in Tumors

Tissue factor (TF) is a protein that is often overexpressed in the vasculature of various tumors. [9] An anti-TF antibody labeled with Sulfo-Cy5.5 can be used to specifically target and image these tumors in an animal model.

#### Experimental Outline:

- **Antibody Labeling:** Conjugate an anti-TF antibody with Sulfo-Cy5.5 using the EDC/Sulfo-NHS activation protocol described above.
- **Animal Model:** Use an appropriate animal model, such as nude mice bearing tumor xenografts known to express TF (e.g., pancreatic or glioma tumors).[9]
- **Injection:** Inject the Sulfo-Cy5.5-labeled anti-TF antibody intravenously into the tumor-bearing mice.
- **In Vivo Imaging:** At various time points post-injection (e.g., 24, 48, 72 hours), image the mice using a near-infrared fluorescence imaging system.
- **Image Analysis:** Analyze the fluorescence images to determine the biodistribution of the labeled antibody and quantify its accumulation in the tumor versus other organs.



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Logical flow for in vivo tumor imaging with a Sulfo-Cy5.5-labeled antibody.

## Conclusion

**Sulfo-Cyanine5.5 carboxylic acid** is a powerful and versatile fluorescent dye for a multitude of research applications. Its high water solubility, bright far-red fluorescence, and excellent photostability make it an ideal choice for labeling biomolecules for use in fluorescence microscopy, flow cytometry, and particularly for in vivo imaging where deep tissue penetration and low background are crucial. The ability to readily activate its carboxylic acid group for conjugation to primary amines provides researchers with a robust method for creating highly specific and sensitive fluorescent probes. This technical guide provides the foundational knowledge and protocols to successfully incorporate Sulfo-Cyanine5.5 into advanced research and drug development workflows.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)